1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H18ClN5O2 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Pyrazolo[3,4-d]pyrimidine derivatives are synthesized through various chemical reactions, including microwave-assisted cyclocondensation and ultrasound irradiation in aqueous media, demonstrating the versatility of these compounds in chemical synthesis (Deohate & Palaspagar, 2020; Kaping, Helissey, & Vishwakarma, 2020). These methods offer efficient pathways to obtain various pyrazolo[3,4-d]pyrimidine derivatives, which are then explored for different biological activities.
Anticancer Properties
Several studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant antitumor activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Abdellatif et al., 2014). Another study synthesized a novel series of these compounds, evaluating their cytotoxicity against cancer cell lines and revealing some derivatives with potent inhibitory activities (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial and antifungal activities. One study synthesized pyrazole derivatives, including those from the pyrazolo[3,4-d]pyrimidine series, and tested them against various microbial strains, revealing significant antimicrobial effects (Titi et al., 2020). This indicates the potential of these compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-10-4-5-11(6-13(10)17)22-16-12(7-21-22)15(19-9-20-16)18-8-14(23-2)24-3/h4-7,9,14H,8H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKCTBMKHTLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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